N-(4-(3-((6-ethoxybenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
The compound “N-(4-(3-((6-ethoxybenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a thiazole ring, an ethoxy group, an amino group, a propyl group, and a furan ring .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The general approach involves coupling substituted 2-amino benzothiazoles with other reagents.Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroanalytical data, including NMR and IR . For example, the title compound was synthesized with a yield of 58%, and its structure was confirmed by 1H NMR and 13C NMR .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the title compound was characterized by 1H NMR, 13C NMR, and MS (ESI) .Scientific Research Applications
Synthesis of Novel Compounds
Research has explored the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcasing their potential as anti-inflammatory and analgesic agents. The synthesis process involves complex reactions leading to compounds with significant COX-2 selectivity, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Activities
Another research focus has been the development of compounds with antimicrobial and antifungal properties. For instance, compounds based on furan-2-carboxamide have been synthesized and evaluated for their ability to inhibit microbial growth, including Gram-negative and Gram-positive bacteria, as well as fungi. Such compounds have demonstrated promising antimicrobial activities, suggesting potential for pharmacological and medical applications (Cakmak et al., 2022).
Chelating Properties and Transition Metal Chelates
The chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have been investigated. These studies include the synthesis of novel ligands and their characterization, revealing insights into their potential applications in creating materials with specific magnetic, electronic, and antifungal properties (Varde & Acharya, 2017).
Molecular and Electronic Characterization
The molecular and electronic structures of thiazole-based heterocyclic amides have been characterized through a combination of experimental and theoretical methods. These studies offer a foundation for understanding the compound's potential in various applications, including its good antimicrobial activity against a range of microorganisms, hinting at its suitability for further pharmacological exploration (Cakmak et al., 2022).
Cancer Cell Growth Inhibition
Research into benzofuran derivatives has also touched on their potential to inhibit cancer cell growth. For example, certain compounds have been prepared and assessed for their leukotriene B(4) inhibitory activity and growth inhibitory activity in cancer cell lines, showing strong inhibition and suggesting avenues for the development of novel anticancer therapies (Kuramoto et al., 2008).
Future Directions
The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Additionally, molecular docking studies could be carried out to study the binding mode of the compound with its receptor .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological outcomes . The mode of action can be influenced by the substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, however, are known to have diverse biological activities, which suggests they may have varied pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The biological activities of thiazole derivatives can be influenced by various factors, including the environment .
Properties
IUPAC Name |
N-[4-[3-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-2-27-13-6-7-14-16(10-13)30-20(22-14)23-17(25)8-5-12-11-29-19(21-12)24-18(26)15-4-3-9-28-15/h3-4,6-7,9-11H,2,5,8H2,1H3,(H,21,24,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMSXLPGGUTQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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